5-Chloro-2-hydroxy-4-methylbenzophenone
Description
Overview of Benzophenone (B1666685) Frameworks in Academic Research
In academic research, benzophenone and its derivatives are extensively studied for their unique photochemical properties. The carbonyl group's ability to absorb ultraviolet (UV) radiation and transition to an excited triplet state makes them valuable as photosensitizers and photoinitiators in polymerization reactions. Furthermore, the benzophenone core is a common motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The structural rigidity and aromatic nature of the framework also make it a key component in the design of covalent organic frameworks (COFs) and polymers for applications in photocatalysis and molecular activation sigmaaldrich.com.
Significance of Halogenated and Hydroxylated Benzophenones in Chemical Systems
The strategic placement of halogen and hydroxyl substituents on the benzophenone framework profoundly influences its chemical and physical properties. Hydroxyl groups, particularly when positioned ortho to the carbonyl group, are crucial for the compound's function as a UV absorber. This arrangement facilitates an intramolecular hydrogen bond that, upon absorption of UV radiation, enables a rapid, reversible tautomerization process. This excited-state intramolecular proton transfer (ESIPT) is a highly efficient mechanism for dissipating UV energy as harmless thermal energy, thereby protecting materials from photodegradation guidechem.com.
Halogenation, the introduction of atoms like chlorine, further modifies the electronic and steric properties of the molecule. This can enhance photostability, influence the absorption spectrum, and increase compatibility with various polymer matrices. The presence of both hydroxyl and halogen groups, as seen in 5-Chloro-2-hydroxy-4-methylbenzophenone, creates a molecule with potentially enhanced performance as a light stabilizer uvabsorber.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-hydroxy-4-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-13(16)11(8-12(9)15)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQACQRFGDUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218866 | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
| Source | EPA DSSTox | |
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Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68751-90-6 | |
| Record name | (5-Chloro-2-hydroxy-4-methylphenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68751-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
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| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
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| Record name | 5-chloro-2-hydroxy-4-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
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Spectroscopic and Structural Characterization of 5 Chloro 2 Hydroxy 4 Methylbenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed experimental ¹H NMR data for 5-Chloro-2-hydroxy-4-methylbenzophenone is not widely available in publicly accessible scientific literature. Theoretical predictions, however, can provide an estimation of the chemical shifts. The spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the methyl protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (singlets, doublets, triplets, etc.) would reveal adjacent proton-proton coupling.
Hypothetical ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl Protons (-CH₃) | ~2.3 | Singlet |
| Aromatic Proton (H-3) | ~6.8 | Singlet |
| Aromatic Proton (H-6) | ~7.5 | Singlet |
| Phenyl Ring Protons | 7.2 - 7.8 | Multiplet |
| Hydroxyl Proton (-OH) | ~12.0 | Singlet (broad) |
Note: This table is based on theoretical predictions and data from analogous structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to ¹H NMR, a comprehensive, experimentally verified ¹³C NMR dataset for this compound is not readily found in published research. A ¹³C NMR spectrum would be anticipated to display separate resonance signals for each unique carbon atom in the molecule, including the methyl carbon, the carbonyl carbon, and the carbons of the two aromatic rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Hypothetical ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl Carbon (-CH₃) | ~20 |
| Aromatic Carbons | 115 - 140 |
| Carbonyl Carbon (C=O) | ~195 |
| Phenolic Carbon (C-OH) | ~160 |
Note: This table is based on theoretical predictions and data from analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., HMBC, COSY)
Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) would be instrumental in confirming the structural assignments of this compound. A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. An HMBC spectrum would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework. Specific HMBC and COSY data for this compound are not currently available in scientific literature.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present and their bonding arrangements.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of a strong absorption peak around 1630-1680 cm⁻¹ would confirm the C=O stretching of the benzophenone (B1666685) carbonyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Expected FTIR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch | 1630 - 1680 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Note: This table represents typical ranges for the indicated functional groups.
Raman Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
Gas chromatography-mass spectrometry is a robust method for the analysis of volatile and semi-volatile compounds like benzophenone derivatives. scialert.net In GC-MS, the compound is first vaporized and separated from other components on a chromatographic column before being introduced into the mass spectrometer. Ionization in GC-MS is typically achieved through electron impact (EI), which bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation.
The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For benzophenone derivatives, common fragmentation pathways involve the cleavage of the carbonyl bridge, leading to the formation of characteristic benzoyl and substituted phenyl ions. researchgate.net The analysis of these fragments allows for the unequivocal identification of the compound. While a specific fragmentation pattern for this compound is not detailed in the available literature, online spectral databases contain numerous mass spectra that can be used for its characterization. mzcloud.org Purity assessments for this compound are also commonly performed using gas chromatography. cymitquimica.comtcichemicals.com
Table 1: General Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Appearance | White to Yellow to Green powder to crystal |
| Melting Point | 138-141 °C |
| CAS Number | 68751-90-6 |
Data sourced from ChemicalBook, CymitQuimica, and TCI Chemicals. cymitquimica.comchemicalbook.comchemsrc.com
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer. This method typically results in protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.
Tandem mass spectrometry (MS/MS) with ESI can be used to induce and analyze fragmentation, providing structural information. For benzophenone derivatives, fragmentation studies help in proposing fragmentation pathways and selecting characteristic product ions for quantification and confirmation. mzcloud.org Online databases list extensive ESI-MS spectral data for this compound, often generated using high-resolution instruments like Orbitrap mass spectrometers, which allow for precise mass measurements and empirical formula determination. mzcloud.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The UV spectrum of benzophenone and its derivatives is characterized by distinct absorption bands corresponding to π→π* and n→π* transitions. mdpi.com
The π→π* transitions, which are typically high-energy and high-intensity, originate from the aromatic rings. The n→π* transition is a lower-energy, lower-intensity absorption involving the non-bonding electrons of the carbonyl oxygen. mdpi.com The positions and intensities of these bands are sensitive to the substituents on the aromatic rings and the solvent used. scialert.netmdpi.com
Table 2: Typical Electronic Transitions in Benzophenones
| Transition | Wavelength Region | Description |
|---|---|---|
| π→π * | ~250 nm | High-intensity absorption associated with the aromatic system. |
| n→π * | ~340 nm | Low-intensity absorption involving non-bonding electrons of the carbonyl group. |
Data extrapolated from studies on benzophenone and its derivatives. scialert.netmdpi.com
X-ray Crystallography and Solid-State Structural Elucidation
Although a single crystal X-ray structure for this compound itself is not available in the reviewed literature, detailed analyses of closely related compounds provide significant insight into its expected solid-state structure. For instance, the crystal structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone (B1245722) has been determined. researchgate.net
These studies reveal that substituted benzophenone molecules are typically non-planar. The two phenyl rings are twisted relative to each other, with the dihedral angle between their mean planes being a key conformational feature. For (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone, this angle is 52.15(9)°. researchgate.net The structure is also characterized by an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which forms a stable six-membered ring. researchgate.net
Table 3: Crystallographic Data for an Analogous Compound: (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.3010(8) |
| b (Å) | 7.3510(8) |
| c (Å) | 10.9240(14) |
| α (°) | 87.976(6) |
| β (°) | 85.903(7) |
| γ (°) | 84.736(8) |
| Volume (ų) | 582.08(12) |
| Dihedral Angle (rings) | 52.15(9)° |
| Intramolecular H-bond (O-H···O) | 2.567(2) Å |
Data for (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. researchgate.net
The stability of the crystal lattice is determined by a network of intermolecular interactions. In the solid state, substituted benzophenones engage in various non-covalent interactions that dictate their packing arrangement.
Conformational Analysis in the Solid State
The solid-state conformation of this compound, like other 2-hydroxybenzophenone (B104022) derivatives, is significantly influenced by the presence of a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group at the C2 position and the oxygen atom of the carbonyl group. This hydrogen bond is a defining feature that largely dictates the planarity of the molecule's core structure.
In the solid state, the molecule is expected to adopt a conformation where the two aromatic rings are twisted with respect to each other. This is a common feature in benzophenone derivatives due to steric hindrance between the ortho-hydrogens of the phenyl rings. For a closely related compound, 5-Chloro-2-hydroxybenzophenone (B104029), X-ray crystallographic studies have shown that the two aromatic rings are inclined at a dihedral angle of 57.02(3)°. researchgate.net It is anticipated that this compound would exhibit a similar twisted conformation.
The intramolecular hydrogen bond is a critical factor in the photostability of 2-hydroxybenzophenone derivatives, as it provides a pathway for the rapid dissipation of absorbed UV energy.
Table 1: Expected Structural Parameters for this compound in the Solid State (based on analogous compounds)
| Parameter | Expected Value |
| Intramolecular H-bond (O–H⋯O) | Present |
| Dihedral Angle (between aromatic rings) | ~50-60° |
| Intermolecular Interactions | C—H⋯O, C—H⋯π, π–π stacking |
Luminescence Spectroscopy (Photoluminescence)
The luminescence properties of 2-hydroxybenzophenone derivatives, including this compound, are characterized by their behavior in the excited state, which is dominated by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. nih.gov This process is facilitated by the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl group.
Upon absorption of UV radiation, the molecule is promoted from its ground state (enol form, E) to an excited singlet state (E). In this excited state, a rapid and reversible intramolecular proton transfer occurs, leading to the formation of a transient keto tautomer in its excited state (K). This K* species is responsible for the characteristic luminescence of these compounds. The de-excitation of the K* state to its ground state (K) can occur through radiative (fluorescence) or non-radiative pathways. The unstable keto ground state then rapidly reverts to the more stable enol ground state, completing the photophysical cycle.
In the solid state, 2-hydroxybenzophenone derivatives typically exhibit a broad emission spectrum when excited at lower excitation energies. nih.gov This emission originates from the enol-type form, which is stabilized by the intramolecular hydrogen bonds. Some derivatives have been shown to exhibit dual-emission spectra in solution, which is a hallmark of the ESIPT process, with distinct emission bands corresponding to the enol and keto tautomers. nih.gov
The substituents on the aromatic rings, such as the chloro and methyl groups in this compound, can influence the luminescence properties by altering the energy levels of the excited states and the efficiency of the ESIPT process.
Table 2: General Photoluminescence Characteristics of 2-Hydroxybenzophenone Derivatives
| Property | Description |
| Emission Mechanism | Excited-State Intramolecular Proton Transfer (ESIPT) |
| Emitting Species | Excited keto tautomer (K) |
| Solid-State Emission | Typically a broad emission band |
| Solution Emission | Can exhibit dual emission (from E and K*) |
Computational and Theoretical Chemistry of 5 Chloro 2 Hydroxy 4 Methylbenzophenone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations, often using functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set such as 6-311++G(d,p), are employed to model a wide range of properties for benzophenone (B1666685) derivatives. researchgate.netresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. For substituted benzophenones, DFT calculations predict key structural features with high accuracy when compared to experimental data from X-ray crystallography. nih.gov
A critical structural feature of 2-hydroxybenzophenone (B104022) derivatives is the strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl group's oxygen. researchgate.net This interaction forms a stable six-membered ring and significantly influences the molecule's conformation and properties. The two aromatic rings are not coplanar; DFT calculations can predict the dihedral angle between them, which for a similar compound, 5-Chloro-2-hydroxybenzophenone (B104029), was found to be 57.02°. researchgate.net The calculated bond lengths and angles typically show good agreement with experimental values, with deviations often attributed to the fact that calculations are performed for an isolated molecule in the gas phase, while experiments are conducted on a crystalline solid. nih.gov
Table 1: Representative Comparison of Calculated and Experimental Geometric Parameters for a Benzophenone Derivative
| Parameter | Bond/Angle | DFT Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Length | C=O | 1.205 Å | 1.218 Å |
| Bond Length | O-H | 0.970 Å | 0.965 Å |
| Bond Angle | C-C-C (ring) | ~120° | ~120° |
| Dihedral Angle | Phenyl-C-C-Phenyl | 55.8° | 57.0° |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. scispace.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. scispace.com
For 5-Chloro-2-hydroxy-4-methylbenzophenone, key vibrational modes can be assigned:
O-H Stretching: The intramolecular hydrogen bond causes this band to be broad and shifted to a lower wavenumber, typically appearing in the 3200-3650 cm⁻¹ region. scispace.com
C=O Stretching: This strong absorption is a characteristic feature of the benzophenone core. Conjugation and hydrogen bonding typically place this band in the 1670 cm⁻¹ region. nih.gov
C-Cl Stretching: The vibration involving the chlorine atom is expected in the fingerprint region of the spectrum.
Aromatic C-H and C=C Stretching: These occur at their characteristic frequencies above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ range, respectively.
Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to provide a quantitative assignment of vibrational modes, confirming the contribution of different internal coordinates to each normal mode. scispace.com
Table 2: Illustrative Vibrational Frequencies for a Substituted Benzophenone
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| Stretching | O-H | 3681 | 3224 |
| Stretching | C=O | 1685 | 1670 |
| In-plane bending | O-H | 1315 | 1360 |
| Stretching | Aromatic C-H | 3070 | 3065 |
Note: This table is a representative example based on data for related compounds like 4-fluoro-4-hydroxybenzophenone and (2-Hydroxy-5-methylphenyl) phenyl methanone (B1245722) to illustrate typical results. nih.govscispace.com
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.govmdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited, which can be indicative of potential bioactivity or nonlinear optical properties. nih.govnih.gov DFT calculations provide reliable estimates of these orbital energies. For molecules similar to this compound, the HOMO is typically localized on the hydroxyl-substituted phenyl ring, while the LUMO is distributed across the benzoyl moiety. scispace.com This distribution facilitates intramolecular charge transfer upon electronic excitation.
Table 3: Representative Frontier Orbital Energies and Related Parameters
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.275 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.880 |
| ΔE Gap | HOMO-LUMO Energy Gap | 4.395 |
Note: Values are based on a study of (2-Hydroxy-5-methylphenyl) phenyl methanone and serve as an illustrative example. nih.gov
Quantum Chemical Calculations
Beyond the specific DFT analyses mentioned above, a broader range of quantum chemical calculations are used to explore the molecule's characteristics. One such method is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution within a molecule and is an invaluable tool for predicting how a molecule will interact with other species. mdpi.com For this compound, the MEP would show negative potential (electron-rich regions, susceptible to electrophilic attack) around the electronegative oxygen and chlorine atoms, and positive potential (electron-poor regions) around the hydrogen atoms. mdpi.com
Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular and intermolecular bonding and interactions. It provides insights into charge transfer, delocalization of electron density, and hyperconjugative interactions that contribute to molecular stability. researchgate.net
Non-Covalent Interaction (NCI) Plot Index Analysis
Non-covalent interactions (NCIs) play a critical role in determining the structure and function of molecules, particularly in condensed phases. The NCI plot index is a visualization technique that allows for the identification and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.govmdpi.com
The method is based on the electron density (ρ) and its reduced density gradient (s). mdpi.com By plotting s versus ρ, different types of interactions can be distinguished. Isosurfaces are then generated and color-coded to visualize the interaction regions within the molecule. For this compound, an NCI analysis would clearly visualize the strong intramolecular hydrogen bond as a distinct, disc-shaped isosurface between the hydroxyl hydrogen and the carbonyl oxygen. mdpi.com It would also reveal weaker van der Waals interactions between the two phenyl rings. nih.gov
Molecular Polarizability and Hyperpolarizability Investigations
The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are fundamental to understanding a material's nonlinear optical (NLO) response. scispace.com Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics. researchgate.net
Quantum chemical calculations, specifically DFT, can reliably predict these properties. The calculation of the total dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β) can indicate if a molecule possesses significant NLO activity. mdpi.com The NLO properties of benzophenone derivatives are often attributed to intramolecular charge transfer from an electron-donating group (like the hydroxyl group) to an electron-accepting group (the carbonyl group) through a π-conjugated system. researchgate.net A high calculated hyperpolarizability value for this compound would suggest its potential as a candidate for NLO material development. scispace.com
Table 4: Example of Calculated NLO Properties for a Related Molecule
| Property | Symbol | Unit | Calculated Value |
|---|---|---|---|
| Dipole Moment | μ | Debye | 1.171 |
| Mean Polarizability | α | x 10⁻³⁰ esu | 1.403 |
| First Hyperpolarizability | β | x 10⁻³⁰ esu | 7.226 |
Note: The data presented is for 4-fluoro-4-hydroxybenzophenone and serves as a representative example of the output from such calculations. scispace.com
Theoretical Insights into Intramolecular Interactions
The molecular structure of this compound is significantly influenced by intramolecular interactions, which can be elucidated through computational and theoretical chemistry. The primary intramolecular interaction is a strong hydrogen bond formed between the hydrogen of the hydroxyl group at the C2 position and the oxygen of the carbonyl group. This interaction leads to the formation of a stable six-membered quasi-aromatic chelate ring.
Theoretical studies on substituted 2-hydroxybenzophenones, analogous to this compound, have been conducted using Density Functional Theory (DFT) calculations, often at the B3LYP level with a 6-311++G** basis set. ias.ac.inresearchgate.netias.ac.in These studies provide a framework for understanding the substituent effects on the nature of the intramolecular hydrogen bond (IHB) and the electronic structure of the chelated ring system. ias.ac.inresearchgate.net
The strength of the intramolecular hydrogen bond is sensitive to the electronic properties of the substituents on the phenyl ring. In this compound, the chlorine atom at the C5 position acts as an electron-withdrawing group, while the methyl group at the C4 position is an electron-donating group. The interplay of these substituents modulates the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby influencing the hydrogen bond strength.
Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses are computational methods used to further characterize these intramolecular interactions. ias.ac.inresearchgate.net NBO analysis can provide information on the charge distribution and the delocalization of electron density within the molecule, highlighting the resonance-assisted nature of the hydrogen bond. ias.ac.inresearchgate.net AIM theory allows for a topological analysis of the electron density, which can characterize the nature of the hydrogen bond, confirming its partially covalent character. ias.ac.inresearchgate.net
The formation of the intramolecular hydrogen bond has a pronounced effect on the molecule's conformation, restricting the rotation of the phenyl rings and contributing to a more planar arrangement of the core structure. nih.gov This conformational rigidity, in turn, influences the physicochemical properties of the compound.
Below are tables representing the kind of theoretical data obtained from DFT calculations on substituted 2-hydroxybenzophenones, which can be extrapolated to understand the intramolecular interactions in this compound.
Table 1: Calculated Geometrical Parameters of the Intramolecular Hydrogen Bond in Substituted 2-Hydroxybenzophenones
| Parameter | 2-Hydroxybenzophenone (Parent) | 5-Chloro-2-hydroxybenzophenone | 4-Methyl-2-hydroxybenzophenone |
| O-H Bond Length (Å) | 0.998 | 0.996 | 1.000 |
| H···O Bond Length (Å) | 1.634 | 1.628 | 1.638 |
| O···O Distance (Å) | 2.568 | 2.560 | 2.572 |
| O-H···O Angle (°) | 145.2 | 145.8 | 144.9 |
Note: Data are representative and based on trends reported in theoretical studies of substituted 2-hydroxybenzophenones.
Table 2: Calculated Electronic and Topological Properties of the Intramolecular Hydrogen Bond
| Property | 2-Hydroxybenzophenone (Parent) | 5-Chloro-2-hydroxybenzophenone | 4-Methyl-2-hydroxybenzophenone |
| Electron Density at Bond Critical Point (ρBCP in a.u.) | 0.045 | 0.048 | 0.043 |
| Laplacian of Electron Density (∇²ρ in a.u.) | 0.092 | 0.095 | 0.090 |
| Hydrogen Bond Energy (EHB in kcal/mol) | 12.5 | 13.2 | 12.1 |
Note: Data are representative and based on trends reported in theoretical studies of substituted 2-hydroxybenzophenones. a.u. stands for atomic units.
These theoretical insights are crucial for understanding the structure-property relationships of this compound and for the rational design of new derivatives with tailored properties.
Chemical Reactivity and Derivatization Studies of 5 Chloro 2 Hydroxy 4 Methylbenzophenone
General Reaction Mechanisms Involving the Benzophenone (B1666685) Core
The benzophenone core is a well-studied chromophore in organic photochemistry, known for its distinct reactivity upon absorption of ultraviolet (UV) light. The fundamental photochemical reaction mechanism for benzophenone involves the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁) upon absorbing a photon. This is followed by a highly efficient intersystem crossing (ISC) to the triplet state (T₁), which has a diradical character and is the primary reactive species in most photochemical transformations of benzophenones.
A hallmark reaction of the benzophenone triplet state is hydrogen atom abstraction. The diradical triplet can abstract a hydrogen atom from a suitable donor molecule, such as an alcohol or an alkane, to form a ketyl radical. For instance, in the classic photoreduction of benzophenone in isopropyl alcohol, the triplet benzophenone abstracts a hydrogen atom from the alcohol, generating a benzophenone ketyl radical and an alcohol-derived radical. Two benzophenone ketyl radicals can then couple to form benzopinacol. bgsu.edu This reactivity is a cornerstone of benzophenone photochemistry and is utilized in various synthetic applications, including photopolymerization and cross-linking.
The efficiency and pathway of these reactions can be influenced by substituents on the benzophenone rings. Substituents can alter the energy levels of the excited states (n,π* vs. π,π) and their relative ordering, which in turn affects the hydrogen abstraction capability of the triplet state. acs.org Benzophenones with lowest-lying (n,π) triplet states are typically efficient in photoreduction, whereas those with low-lying (π,π*) triplets tend to be less reactive in this regard. acs.org
Derivatization Reactions of 5-Chloro-2-hydroxy-4-methylbenzophenone
The functional groups of this compound—a phenolic hydroxyl group and a carbonyl group—are key sites for chemical derivatization.
The phenolic hydroxyl group at the C2 position of this compound can readily undergo esterification. This reaction typically involves treating the hydroxybenzophenone with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The base, such as triethylamine or pyridine, acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct.
A general procedure for this transformation involves dissolving the hydroxybenzophenone in a suitable solvent like tetrahydrofuran (THF), adding the base, and then introducing the acylating agent (e.g., benzoyl chloride). researchgate.net The reaction proceeds at room temperature to yield the corresponding ester derivative. researchgate.net This synthetic route allows for the introduction of a wide variety of functional groups onto the benzophenone scaffold, modifying its physical and chemical properties.
Table 1: Representative Esterification Reaction Conditions for Hydroxybenzophenones
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product Type |
|---|---|---|---|---|---|
| Hydroxybenzophenone | Acyl Chloride | Triethylamine | THF | 2 hours | Benzophenone Ester |
| Hydroxybenzophenone | Sulfonyl Chloride | Triethylamine | THF | 2 hours | Benzophenone Sulfonate Ester |
Data derived from a general synthesis protocol for benzophenone derivatives. researchgate.net
The carbonyl group of this compound is susceptible to condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (>C=N–).
Research has demonstrated the synthesis of Schiff bases from compounds structurally analogous to the title compound. For example, 5-Chloro-2-hydroxy-4-methyl-acetophenone has been condensed with various substituted anilines by refluxing in ethanol (B145695) to produce a series of ketimines in high yield. More directly, Schiff base ligands have been prepared through the condensation of this compound with diamines like ethylenediamine and propylenediamine. researchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with an acid catalyst to facilitate the dehydration step. researchgate.net The resulting Schiff bases are versatile ligands capable of coordinating with metal ions.
Chelation and Complex Formation Reactivity
The 2-hydroxybenzophenone (B104022) moiety, present in this compound, is an excellent chelating agent for various metal ions. The arrangement of the phenolic hydroxyl group and the adjacent carbonyl group allows it to act as a bidentate ligand, coordinating to a metal center through both oxygen atoms to form a stable six-membered ring.
2-hydroxybenzophenones are known to have strong coordinating properties and bind with a variety of transition metals, including iron (Fe), cobalt (Co), and zinc (Zn), to form stable octahedral metal complexes. researchgate.net The Schiff bases derived from this compound also exhibit potent chelation capabilities. For instance, the Schiff base N,N'-bis(5-chloro-4-methyl-2-hydroxy benzophenone)ethylenediammine has been used to synthesize stable Ru(II) carbonyl complexes. researchgate.net In these complexes, the Schiff base acts as a multidentate ligand, binding the metal ion through the phenolic oxygen and the imine nitrogen atoms, demonstrating the compound's utility in coordination chemistry.
Coordination Chemistry of 5 Chloro 2 Hydroxy 4 Methylbenzophenone Ligands
Synthesis of Metal Complexes with Benzophenone-Derived Ligands
The synthesis of metal complexes using Schiff base ligands derived from 5-Chloro-2-hydroxy-4-methylbenzophenone generally involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The phenolic oxygen and the imine nitrogen of the Schiff base are key coordination sites.
Dioxomolybdenum(VI) complexes are typically synthesized by reacting a suitable Schiff base ligand with a molybdenum precursor, most commonly bis(acetylacetonato)dioxomolybdenum(VI) [MoO₂(acac)₂]. scholaris.cananobioletters.com The reaction often takes place in a solvent like methanol (B129727) or ethanol (B145695) under reflux conditions. The acetylacetonate (B107027) ligands are displaced by the Schiff base ligand, which coordinates to the molybdenum center. The resulting complexes frequently feature a cis-[MoO₂]²⁺ core, a characteristic structural motif for hexavalent molybdenum-oxo complexes. scholaris.cananobioletters.com The stability of this core is due to the strong π-bonding between molybdenum and the oxo ligands. The general synthetic approach allows for the formation of mononuclear or dinuclear complexes, depending on the denticity and bridging capability of the Schiff base ligand. scholaris.camdpi.com
Table 1: Synthesis of Dioxomolybdenum(VI) Complexes
| Precursor | Ligand Type | Solvent | Key Structural Feature |
| [MoO₂(acac)₂] | Schiff Base (Bidentate, Tetradentate) | Methanol/Ethanol | cis-[MoO₂]²⁺ core |
Zinc(II) complexes with benzophenone-derived Schiff base ligands are synthesized by reacting the ligand with a zinc(II) salt, such as zinc(II) acetate (B1210297) dihydrate, in a solvent mixture which can include ethanol and DMSO. nih.govresearchgate.net The reaction typically proceeds under reflux. The versatile coordination chemistry of the d¹⁰ Zn(II) ion allows for the formation of complexes with various coordination numbers, commonly ranging from four to six. nih.govnih.gov The specific outcome, including the nuclearity and geometry of the final complex, can be influenced by the stoichiometry of the reactants and the reaction conditions.
The synthesis of Copper(II) and Nickel(II) complexes follows a general procedure where the Schiff base ligand is treated with a metal salt, such as nickel(II) chloride or various copper(II) salts, in an alcoholic solvent. jocpr.comchemijournal.com The reactions are often carried out at elevated temperatures under reflux to ensure completion. The resulting complexes are typically colored solids that can be isolated by filtration. jocpr.com Analytical data often confirm a 1:2 metal-to-ligand stoichiometry for these complexes, particularly with bidentate ligands. jocpr.comchemijournal.com
Table 2: Synthesis of Zn(II), Cu(II), and Ni(II) Complexes
| Metal Ion | Typical Precursor | Ligand Type | Common Stoichiometry (Metal:Ligand) |
| Zinc(II) | Zinc(II) acetate | Schiff Base | Variable |
| Copper(II) | Copper(II) salts | Schiff Base | 1:2 |
| Nickel(II) | Nickel(II) chloride | Schiff Base | 1:2 |
Structural Analysis of Coordination Complexes
The structural elucidation of these metal complexes is crucial for understanding their properties. Techniques such as single-crystal X-ray diffraction, alongside spectroscopic methods (IR, UV-Vis), provide detailed insights into the ligand chelation modes and the coordination environment of the central metal ion.
Schiff base ligands derived from this compound are versatile chelating agents due to the presence of multiple donor atoms. researchgate.netdntb.gov.ua The mode of chelation is dependent on the specific structure of the ligand.
O,N Donors: The most common chelation involves the deprotonated phenolic oxygen and the nitrogen atom of the imine group. This forms a stable six-membered chelate ring with the metal center. Such ligands act as bidentate, mononegative species. jocpr.com
O,N,N or O,N,S Donors: By modifying the amine precursor used to form the Schiff base, additional donor atoms can be introduced. For instance, using diamines or amino thiols can result in tridentate ligands. These ligands can coordinate to a metal center through the phenolic oxygen, the imine nitrogen, and an additional nitrogen or sulfur atom, leading to O,N,N or O,N,S chelation. mdpi.comnih.gov
Tetradentate Ligands: Dimeric Schiff bases or those with larger appended coordinating groups can act as tetradentate ligands, capable of binding to a single metal center or bridging two metal centers. nanobioletters.commdpi.com
The coordination geometry around the metal center is dictated by the metal's electronic configuration, its size, and the steric and electronic properties of the chelating ligand.
Dioxomolybdenum(VI) Complexes: These d⁰ metal centers almost invariably exhibit a distorted octahedral geometry. scholaris.cananobioletters.commdpi.com The coordination sphere is typically composed of two cis-oxo ligands, and two or more donor atoms from the Schiff base ligand (e.g., N₂,O₂ or N₄). scholaris.cananobioletters.com The distortion from ideal octahedral geometry arises from the steric constraints of the chelating ligand and the repulsive effects of the multiply-bonded oxo groups.
Zinc(II) Complexes: As a d¹⁰ ion with no crystal field stabilization energy, Zn(II) displays flexible coordination geometries. Tetrahedral, five-coordinate (trigonal bipyramidal or square pyramidal), and octahedral geometries are all common. nih.gov With benzophenone-derived ligands, five-coordinate distorted trigonal bipyramidal researchgate.net and four-coordinate distorted tetrahedral geometries have been structurally characterized. nih.gov The final geometry is often a fine balance between ligand steric hindrance and the metal's preference to achieve a stable electronic state.
Copper(II) and Nickel(II) Complexes: For Cu(II), a d⁹ ion, a square-planar geometry is commonly observed, which is subject to Jahn-Teller distortion. jocpr.comnih.gov Ni(II), a d⁸ ion, frequently forms octahedral complexes, often by coordinating two tridentate ligands or two bidentate ligands and two solvent molecules. jocpr.comchemijournal.com Paramagnetic octahedral and diamagnetic square-planar complexes of Ni(II) are both well-established. chemijournal.com
Table 3: Common Geometries of Coordination Complexes
| Metal Ion | Typical Coordination Number | Common Geometry |
| Molybdenum(VI) | 6 | Distorted Octahedral |
| Zinc(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral |
| Copper(II) | 4 | Square Planar |
| Nickel(II) | 6 | Octahedral |
Spectroscopic Characterization of Metal Complexes (e.g., IR, NMR, UV-Vis)
Spectroscopic methods are indispensable for elucidating the structure and bonding in metal complexes. The coordination of this compound to a metal ion induces characteristic changes in its vibrational and electronic spectra, which can be monitored by IR, NMR, and UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to a metal center. The most significant changes in the IR spectrum upon complexation are expected in the regions of the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.
ν(O-H) Vibration: In the free ligand, a broad absorption band corresponding to the intramolecularly hydrogen-bonded phenolic O-H group is expected in the range of 3100-3400 cm⁻¹. Upon deprotonation and coordination to a metal ion, this band is expected to disappear completely.
ν(C=O) Vibration: The stretching vibration of the carbonyl group, typically observed around 1620-1640 cm⁻¹ in the free ligand, is expected to shift to a lower frequency (a redshift) by 15-40 cm⁻¹ upon complexation. researchgate.netijrpas.com This shift is a direct consequence of the coordination of the carbonyl oxygen to the metal ion, which weakens the C=O double bond. The electron density from the oxygen is drawn towards the metal, reducing the bond order and thus the vibrational frequency.
ν(M-O) Vibrations: The formation of new coordinate bonds between the metal and the ligand's oxygen atoms gives rise to new absorption bands in the far-infrared region of the spectrum, typically between 400 and 600 cm⁻¹. researchgate.netijrpas.comresearchgate.net These bands, corresponding to the metal-oxygen (M-O) stretching vibrations, provide direct evidence of complex formation.
Table 1: Representative IR Spectral Data for Metal Complexes of 2-Hydroxybenzophenone (B104022) Analogues
| Compound/Complex Type | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Free Ligand (Typical) | ~3200 (broad) | ~1630 | - |
| [M(Ligand)₂] (M=Co(II)) | - | ~1605 | ~470, ~570 |
| [M(Ligand)₂] (M=Cu(II)) | - | ~1600 | ~485, ~580 |
| [M(Ligand)₂] (M=Ni(II)) | - | ~1610 | ~465, ~565 |
Note: This table presents generalized data based on typical values reported for analogous 2-hydroxybenzophenone complexes to illustrate expected spectral shifts. Specific values for this compound complexes may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure and environment of the ligand in a complex. The nature of the NMR spectrum is highly dependent on the electronic properties of the metal ion.
Diamagnetic Complexes: For complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II)), sharp, well-resolved ¹H and ¹³C NMR spectra are expected. nih.govufv.brlookchem.com The chemical shifts of the ligand's protons and carbons will be altered upon coordination due to changes in the electronic environment. The disappearance of the phenolic proton resonance in the ¹H NMR spectrum would be a key indicator of deprotonation and coordination. nih.gov
Paramagnetic Complexes: For complexes with paramagnetic metal ions (e.g., Cu(II), Co(II), Ni(II)), the NMR signals are typically broadened, and the chemical shifts can be significantly altered, often spreading over a much wider range (e.g., -100 to +200 ppm). illinois.edudu.ac.increative-biostructure.com This is due to the interaction of the nuclear spins with the unpaired electrons of the metal ion (hyperfine coupling). While resolution may be lost, the pattern of these paramagnetic shifts can provide detailed insights into the electronic structure and spin distribution within the complex. creative-biostructure.com
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the metal complexes. The spectra of complexes of this compound are expected to exhibit bands arising from three main types of electronic transitions.
Intraligand Transitions (π → π* and n → π): These transitions occur within the electronic orbitals of the ligand itself. The high-energy bands, typically found in the UV region (below 350 nm), are assigned to π → π transitions within the aromatic rings of the benzophenone (B1666685) moiety. iosrjournals.org Transitions involving the non-bonding electrons of the carbonyl oxygen (n → π*) may also be observed. Upon complexation, the positions and intensities of these bands may shift due to the influence of the metal ion. iosrjournals.org
Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are often the most prominent new features in the visible region of the spectrum upon complexation. mdpi.comsemanticscholar.org They involve the excitation of an electron from a ligand-based molecular orbital to a vacant or partially filled d-orbital of the metal ion. For a ligand like this compound, these transitions would likely originate from the phenolate (B1203915) or carbonyl oxygen orbitals. The energy of these transitions is sensitive to the nature of the metal and the solvent. mdpi.comsemanticscholar.orgresearchgate.net
d-d Transitions: For complexes of transition metals with partially filled d-orbitals (e.g., Cu(II), Co(II)), weak absorption bands may be observed in the visible or near-infrared region. These bands correspond to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. While often low in intensity, their position and number provide crucial information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) around the metal ion. nih.govscispace.com
Table 2: Expected UV-Vis Absorption Bands for Metal Complexes of this compound
| Complex Type | Wavelength (λ_max, nm) | Assignment |
| Free Ligand | ~260-280, ~340-360 | π → π* |
| [Cu(Ligand)₂] | ~380-450 | Ligand-to-Metal Charge Transfer (LMCT) |
| ~550-800 | d-d transition | |
| [Co(Ligand)₂] | ~400-500 | Ligand-to-Metal Charge Transfer (LMCT) |
| ~600-700 | d-d transition |
Note: This table is illustrative, based on data for analogous Cu(II) and Co(II) complexes. iosrjournals.orgsemanticscholar.orgresearchgate.netnih.gov The exact positions of the bands will depend on the metal ion, its coordination geometry, and the solvent.
Theoretical Studies of Complex Properties (e.g., DFT on complexes)
Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure, geometry, and spectroscopic properties of transition metal complexes. skemman.isumn.edu DFT calculations can provide detailed insights that complement and help interpret experimental data.
Geometry Optimization and Structural Parameters:
DFT calculations can be used to predict the ground-state geometry of metal complexes of this compound. These calculations can yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the complex. ufv.brscielo.org.co For instance, calculations would be expected to confirm the bidentate coordination of the ligand and predict the coordination geometry around the metal center (e.g., square planar for Cu(II) or tetrahedral/octahedral for Co(II)). figshare.com
Electronic Structure and Bonding Analysis:
One of the key strengths of DFT is its ability to describe the electronic structure of complexes.
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. For complexes of 2-hydroxybenzophenone analogues, the HOMO is often found to be primarily located on the ligand (especially the phenolate moiety), while the LUMO may be centered on the metal d-orbitals or distributed across the ligand's π-system. semanticscholar.orgresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter related to the chemical reactivity and the energy of the lowest electronic transition.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the nature of the metal-ligand bonds, determining their degree of ionic versus covalent character. mdpi.com This provides a more quantitative picture of the bonding than can be inferred from spectroscopy alone.
Simulation of Spectra:
Time-Dependent DFT (TD-DFT) is a widely used method to simulate the electronic (UV-Vis) spectra of metal complexes. mdpi.comsemanticscholar.orgresearchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the positions and intensities of absorption bands. mdpi.com This allows for the assignment of experimentally observed bands to specific electronic transitions, such as LMCT or d-d transitions, by identifying the molecular orbitals involved in each excitation. semanticscholar.orgresearchgate.net
Table 3: Representative Theoretical Data from DFT Studies on Analogous Metal-Benzophenone Complexes
| Property | [Cu(Ligand)₂] Complex (Typical) | Interpretation |
| HOMO Energy | ~ -6.2 eV | Primarily ligand-based (phenolate π-orbitals) |
| LUMO Energy | ~ -3.5 eV | Primarily metal-based (Cu d-orbital) |
| HOMO-LUMO Gap | ~ 2.7 eV | Corresponds to the energy of the LMCT transition |
| Key TD-DFT Transition | ~410 nm | HOMO → LUMO (LMCT character) |
| M-O Bond Length | ~1.90 - 1.95 Å | Predicted length of the coordinate bond |
Note: This table presents generalized data based on published DFT studies of similar Cu(II) complexes to illustrate the type of information obtained. semanticscholar.orgresearchgate.net Actual values will be specific to the exact ligand and computational method used.
Advanced Analytical Techniques for 5 Chloro 2 Hydroxy 4 Methylbenzophenone Analysis
Chromatographic Methodologies
Chromatography is a fundamental separation science that underpins the analysis of complex mixtures. For 5-Chloro-2-hydroxy-4-methylbenzophenone, several chromatographic techniques are employed, chosen based on the analyte's properties and the analytical objective, such as purity assessment or rapid screening.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity determination of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for benzophenone (B1666685) derivatives. In this setup, a non-polar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer.
The separation is achieved by optimizing parameters such as mobile phase composition (typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol), pH, column temperature, and flow rate. A photodiode array (PDA) detector is often used to monitor the column effluent, providing spectral information that aids in peak identification and purity assessment. The method is validated according to International Conference on Harmonisation (ICH) guidelines for parameters including specificity, linearity, accuracy, and precision.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 100 mm L × 3.0 mm I.D., 2.7 μm) |
| Mobile Phase A | Aqueous buffer (e.g., 25 mmol/L NaH₂PO₄, pH 3.8) |
| Mobile Phase B | Organic solvent mixture (e.g., Methanol (B129727)/Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at 254 nm and 280 nm |
| Column Temperature | 45 °C |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis over traditional HPLC. This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.
The primary advantage of UPLC for the analysis of this compound is its high-throughput capability. The analysis time can be reduced from minutes to seconds without compromising separation efficiency. This is particularly valuable in quality control environments where a large number of samples need to be processed quickly. The use of superficially porous particles (SPP), or core-shell columns, is a common strategy in UPLC to achieve high resolution and rapid separation. shimadzu.com
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org It is particularly well-suited for volatile and semi-volatile substances. For this compound, GC is a standard method for assessing purity. chemsrc.com The compound is volatilized in a heated injector and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is based on the differential partitioning of the analyte between the two phases.
The choice of the capillary column is critical for achieving good separation. Columns with a mid-polarity stationary phase are often effective for analyzing benzophenone derivatives. Temperature programming, where the column temperature is increased during the analysis, is typically used to ensure the timely elution of compounds with a range of boiling points. libretexts.org
| Parameter | Condition |
|---|---|
| Column | TR-Pesticide (30 m x 0.25 mm i.d., 0.25 µm film) or similar |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 70°C, ramp to 300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Mass Spectrometry Coupled Techniques
Coupling chromatographic separation with mass spectrometry (MS) provides a powerful analytical tool that combines the separation power of chromatography with the high sensitivity and specificity of mass analysis. This hyphenation allows for definitive identification and robust quantification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) for Qualitative and Quantitative Analysis
GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds. After separation by the GC column, eluting compounds enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for highly confident compound identification by comparison to spectral libraries. nih.gov High-quality mass spectral data for this compound are available in databases like mzCloud, facilitating its identification. mzcloud.org
For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. nih.gov In this technique, a specific precursor ion for the target analyte is selected, fragmented, and one or more specific product ions are monitored. nih.gov This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, allowing for lower detection limits. researchgate.net GC-MS/MS methods are validated for linearity, recovery, and repeatability to ensure reliable quantification. nih.gov
| Parameter | Result |
|---|---|
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 2 µg/kg |
| Recovery | 85-110% |
| Repeatability (RSD) | <15% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing non-volatile compounds at trace levels in complex samples, such as environmental water or biological fluids. frontiersin.orgresearchgate.net The methodology involves sample preparation to extract and concentrate the analyte, followed by separation using HPLC or UPLC, and detection by a tandem mass spectrometer.
Sample preparation often involves Solid-Phase Extraction (SPE), which effectively removes interfering matrix components and enriches the analyte of interest. frontiersin.orgfrontiersin.org The separated analyte is then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. researchgate.net Similar to GC-MS/MS, LC-MS/MS operates in SRM mode to provide the high sensitivity and selectivity required for trace quantification, with detection limits reaching the picogram per liter (pg/L) range for some compounds. researchgate.net Advanced techniques like TurboFlow-LC-MS/MS automate the sample clean-up process, integrating it directly with the LC-MS analysis for higher throughput.
| Parameter | Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) with HLB cartridges |
| LC Column | XSelect® CSH (100 × 2.1 mm, 2.5 µm) |
| Mobile Phase | Gradient of Ammonium Acetate (B1210297) buffer and Methanol/Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Reaction Monitoring (SRM) |
Sample Preparation and Extraction Techniques
Effective sample preparation is paramount to isolate the target analyte from complex sample matrices and concentrate it to a level suitable for instrumental analysis. The choice of technique depends on the sample type (e.g., water, soil, sediment, biological tissues) and the physicochemical properties of the analyte.
Ultrasonic Extraction (USE), also known as sonication, is a widely applied technique for extracting organic compounds from solid and semi-solid samples. The method utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and accelerating the desorption of the analyte into the solvent. This process offers advantages such as reduced extraction time and lower solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.net
For the analysis of benzophenone-type UV filters in solid environmental matrices like soil and sediment, ultrasonic extraction is a common and effective approach. nih.gov The general procedure involves mixing the sample with a suitable organic solvent or solvent mixture, followed by sonication in an ultrasonic bath or with an ultrasonic probe.
Research Findings: Studies on analogous benzophenones in sediment and soil have demonstrated the efficacy of USE. For example, one method for extracting various UV filters, including benzophenones, from sediment samples involved using a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) followed by 10 minutes of sonication. mdpi.com Another validated method for soils and sediments utilized a mixture of ethyl acetate and methanol (90:10, v/v) with sonication, achieving high recoveries for several benzophenone compounds. nih.govresearchgate.net The efficiency of the extraction is influenced by parameters such as solvent choice, sonication time, and sample-to-solvent ratio. These parameters must be optimized to achieve maximum recovery for the specific analyte and matrix.
| Matrix Type | Extraction Solvent | Sonication Time | Average Recovery (%) | Reference Compounds |
|---|---|---|---|---|
| Sediment | DCM/MeOH (8:2) with 0.1% Formic Acid | 10 minutes | Not specified | Benzophenone-3 |
| Soil & Sediment | Ethyl acetate-Methanol (90:10, v/v) | Not specified | 88.4 - 105.3% | Benzophenone derivatives |
Solid Phase Extraction (SPE) is a cornerstone of modern sample preparation, used for the purification and concentration of analytes from liquid samples. mdpi.com It is particularly crucial for removing matrix components that can interfere with subsequent chromatographic analysis and mass spectrometric detection. nih.gov The technique operates by passing a liquid sample through a sorbent bed packed in a cartridge. The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a strong organic solvent.
For the analysis of benzophenones in aqueous samples like surface water or wastewater, SPE is the most common pre-concentration and clean-up method. nih.gov A variety of sorbents are available, with selection based on the polarity of the target compound. For moderately polar compounds like benzophenones, hydrophilic-lipophilic balanced (HLB) or C18 (octadecyl) silica (B1680970) sorbents are frequently used. nih.govub.edu
Research Findings: The SPE process involves several key steps: sorbent conditioning, sample loading, washing away interferences, and analyte elution. Research on various benzophenones has established effective protocols. For instance, Oasis HLB cartridges have demonstrated high recoveries (91% to 96%) for a range of benzophenone derivatives from water samples. nih.gov The choice of elution solvent is critical for achieving high recovery; methanol and acetonitrile are commonly used. The final eluate is typically evaporated and reconstituted in a solvent compatible with the analytical instrument. nih.gov
| Analyte Group | Sample Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) |
|---|---|---|---|---|
| Benzophenone-type UV filters | Surface Water | Oasis HLB | Not specified | 91 - 96% |
| Benzophenone-3 | Natural Water | C18 | Not specified | 95 - 97% |
| 2-Hydroxy-4-methoxybenzophenone & Metabolites | Human Urine & Semen | Not specified | Methanol | 86 - 115% |
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. crimsonpublishers.com The technique relies on the use of a stable isotope-labeled (SIL) version of the target analyte as an internal standard. This SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). crimsonpublishers.com
The SIL internal standard is added to the sample at the very beginning of the analytical procedure. Because the SIL standard behaves identically to the native analyte during extraction, clean-up, and ionization in the mass spectrometer, it can effectively compensate for sample loss and matrix-induced signal suppression or enhancement. amazonaws.com The concentration of the native analyte is determined by measuring the ratio of the mass spectrometer signal of the native analyte to that of the SIL standard.
Research Findings: While a specific SIL standard for this compound is not commercially available, the principle is widely applied to other benzophenones. For example, in the analysis of benzophenones in swimming pool water, a deuterated analog of a related compound (oxybenzone-phenyl-d5) was used as an internal standard to ensure accurate quantification. nih.gov The use of SIL internal standards is crucial when analyzing complex biological matrices, such as umbilical cord blood, where matrix effects can be significant. nih.gov The use of ¹³C-labeled internal standards has been shown to effectively correct for matrix effects during the analysis of various contaminants, leading to improved accuracy. crimsonpublishers.com This approach represents the gold standard for quantitative analysis and would be the preferred method for the precise determination of this compound.
Research Applications and Emerging Areas in Materials Science
Photoinitiator Research in Polymer Science
Benzophenone (B1666685) and its derivatives are widely recognized as versatile photoinitiators, particularly in UV curing processes for polymers. researchgate.net They are essential for initiating polymerization upon exposure to light, leading to the rapid formation of cross-linked polymer networks. researchgate.netresearchgate.net
Benzophenone-based compounds typically function as Type II photoinitiators. polymerinnovationblog.com Unlike Type I initiators that undergo direct cleavage to form radicals, Type II photoinitiators operate through an intermolecular hydrogen abstraction mechanism. The process involves several key steps:
Photoexcitation : Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
Intersystem Crossing (ISC) : The molecule then efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). The efficiency of this ISC is a hallmark of the benzophenone core. nih.gov
Hydrogen Abstraction : In its excited triplet state, the carbonyl oxygen of the benzophenone becomes highly reactive and abstracts a hydrogen atom from a suitable donor molecule, known as a co-initiator or synergist (often an amine or thiol). polymerinnovationblog.com
Radical Generation : This abstraction process generates two radicals: a ketyl radical from the benzophenone and a carbon-centered radical from the co-initiator. The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates. polymerinnovationblog.com
The presence of a hydroxyl group ortho to the carbonyl, as in 2-hydroxybenzophenone (B104022) derivatives, introduces an additional mechanism. These molecules can form an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. longchangchemical.com Upon absorbing UV light, the molecule enters an excited state where it can dissipate the energy as heat through a reversible enol-keto tautomerization, a process that also contributes to its function as a UV absorber. longchangchemical.com This internal conversion pathway is a key feature of 2-hydroxybenzophenone's photostability.
The field of polymer science is continually focused on developing new photoinitiators with enhanced properties, such as higher initiation efficiency, lower migration, and absorption at longer wavelengths to match modern LED light sources. researchgate.netrsc.org Research efforts involve modifying the basic benzophenone structure to tune these characteristics.
Strategies for developing novel benzophenone photoinitiators include:
Increasing Molecular Weight : Synthesizing larger, multifunctional benzophenone derivatives helps to reduce their volatility and migration from the cured polymer, which is a critical issue in applications like food packaging. nih.gov
Shifting Absorption Spectra : By attaching chromophoric groups, such as triphenylamine (B166846) or carbazole, to the benzophenone scaffold, researchers can shift the absorption maximum to longer wavelengths (e.g., 365 nm or 405 nm). rsc.orgnih.gov This allows for curing with safer, more energy-efficient LED lamps instead of traditional mercury lamps. rsc.org
Hybrid Structures : Combining the benzophenone moiety with other functional units can create initiators with dual capabilities. For example, linking benzophenone to triaryl sulfonium (B1226848) salts has produced hybrid initiators capable of both free-radical and cationic polymerization. researchgate.net
The substitution pattern on the aromatic rings of benzophenone—such as the chloro, hydroxyl, and methyl groups in 5-Chloro-2-hydroxy-4-methylbenzophenone—influences the molecule's electronic properties, absorption characteristics, and reactivity, thereby affecting its efficiency as a photoinitiator. researchgate.netacs.org
Organic Light-Emitting Diode (OLED) Applications
The benzophenone core is a valuable building block in the design of materials for organic light-emitting diodes (OLEDs) due to its electron-accepting nature, high triplet energy, and efficient intersystem crossing. nih.govmdpi.com Its derivatives have been successfully employed as host materials and as emitters in the emissive layer of OLED devices. mdpi.comresearchgate.net
In phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the emissive layer consists of a host material doped with a small amount of an emitter (guest). The host material plays a crucial role in device performance. Benzophenone derivatives are attractive as host materials for several reasons:
High Triplet Energy (ET) : A host material must have a higher triplet energy than the phosphorescent or TADF guest emitter to ensure efficient energy transfer from the host to the guest without quenching. Benzophenone-based materials can be designed to have high ET levels (up to ~2.97 eV), making them suitable hosts for a wide range of emitters, including blue, green, yellow, and red phosphors. acs.org
Bipolar Charge Transport : Ideal hosts should possess balanced transport properties for both electrons and holes to ensure the charge recombination zone is confined within the emissive layer, leading to high efficiency. By combining the electron-deficient benzophenone core with electron-donating units like carbazole, bipolar host materials can be synthesized. mdpi.comrsc.org
Morphological Stability : Materials used in OLEDs must form stable, uniform amorphous films. Benzophenone derivatives often exhibit high glass transition temperatures (Tg), which contributes to the morphological stability and longevity of the OLED device. mdpi.commdpi.com
The table below summarizes the performance of selected OLEDs using different benzophenone-based derivatives as host materials, demonstrating their versatility.
| Host Material | Emitter (Guest) | Max. External Quantum Efficiency (EQEmax) | Color | Reference |
|---|---|---|---|---|
| BP2 | Yellow Phosphor | 19.2% | Yellow | acs.org |
| BP2 | Green Phosphor | 17.0% | Green | acs.org |
| BPBCzO | 4CzIPN (TADF) | 23.2% | Green | rsc.org |
| DB34 | 4CzIPN (TADF) | 11.0% | Green | mdpi.com |
| DB13 | Ir(ppy)3 (Phosphorescent) | - (Power Efficacy: 45 lm/W) | Green | mdpi.com |
Benzophenone's electronic properties make it an excellent acceptor unit for constructing TADF emitters. nih.gov TADF materials can harvest both singlet (25%) and triplet (75%) excitons generated during device operation, potentially enabling 100% internal quantum efficiency in metal-free organic emitters. nih.govnih.gov
The design of benzophenone-based TADF emitters often follows a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture. mdpi.commdpi.com
The benzophenone core serves as the electron-deficient acceptor (A).
Electron-rich units like carbazole , phenoxazine , or acridine are attached as donors (D). nih.gov
This structure leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. nih.gov This separation minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (< 0.2 eV) is the key requirement for efficient TADF, as it allows triplet excitons to be converted back into emissive singlet excitons via reverse intersystem crossing (RISC). nih.gov
The highly twisted geometry of the benzophenone unit also helps to reduce intermolecular interactions and self-quenching effects, which is beneficial for emitter performance. nih.govmdpi.com Researchers have successfully developed a range of benzophenone-based TADF emitters with emissions spanning from deep blue to green. nih.govnih.gov
Non-Linear Optical (NLO) Materials Research
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. jhuapl.edudtic.mil Organic materials have attracted significant interest for NLO applications due to their large nonlinearities and fast response times. nih.gov
The NLO response in organic molecules is often associated with a D-π-A framework, where an electron donor (D) and an electron acceptor (A) are connected by a π-conjugated system. doi.org This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key source of the NLO effect.
Benzophenone derivatives can be engineered to function as NLO materials. The carbonyl group of the benzophenone core acts as an electron acceptor. By introducing strong electron-donating groups (like an amino group) onto the phenyl rings, a D-π-A structure can be created. scihorizon.com
A study on 2-amino-5-chlorobenzophenone, a compound structurally related to this compound, demonstrated its potential for NLO applications. scihorizon.com Using density functional theory (DFT) calculations, researchers found that the molecule possesses a significant first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response. The presence of both the electron-donating amino group and the electron-withdrawing chloro group was shown to enhance this property, suggesting its potential for second-harmonic generation. scihorizon.com The thermal stability of 2-hydroxybenzophenone derivatives, often stable up to ~200 °C, further supports their viability for practical NLO device applications. doi.org
Material Science Investigations
The applications of benzophenone derivatives in materials science extend beyond NLO materials. They are notably utilized as photoinitiators in polymerization processes and as UV absorbers in various coatings and materials. researchgate.net Mono-substituted benzophenones, for example, can function as UV absorbers, enhancing the light stability of coatings without participating in the curing process. researchgate.net
While specific investigations into this compound for broader material science applications are not detailed in the available literature, its structural features suggest potential in these areas. The hydroxy and chloro substituents on the benzophenone core can influence its photochemical and photophysical properties, making it a candidate for studies related to photostability and polymer chemistry.
Chemical Probe Applications in Molecular and Biochemical Investigations
Benzophenone photochemistry is a valuable tool in biochemical and molecular biology research, where these compounds can be used as photoaffinity labels or chemical probes. Upon irradiation with UV light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond. This property allows for the "tagging" of interacting molecules, such as proteins or nucleic acids.
There is no specific information in the provided search results detailing the use of this compound as a chemical probe. However, the general utility of benzophenone derivatives in this context is well-established. The substituents on the benzophenone ring can be tailored to modify the probe's reactivity, solubility, and spectral properties, or to introduce a reporter group for subsequent detection. For instance, a researcher might design a benzophenone-containing molecule that mimics a natural ligand for a specific receptor. Upon binding and photoactivation, the probe would covalently attach to the receptor, allowing for its identification and characterization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-hydroxy-4-methylbenzophenone in laboratory settings?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using chlorinated precursors (e.g., 5-chloro-2-methylphenol) and benzoyl chloride derivatives. Alternative approaches include Suzuki-Miyaura coupling with arylboronic acids (e.g., 5-chloro-2-methylphenylboronic acid) and ketone precursors. Reaction optimization (e.g., temperature control at 60–80°C, use of Lewis acids like AlCl₃) is critical to minimize side reactions and improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., hydroxyl group at C2, methyl at C4, chloro at C5).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3200 cm⁻¹).
- X-ray Crystallography : Resolve molecular geometry and confirm dihedral angles between aromatic rings .
- HPLC/LC-MS : Assess purity (>99% as per supplier specifications) and detect trace impurities .
Q. What are the key considerations for ensuring the stability of this compound in experimental settings?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation (common in benzophenones). Avoid prolonged exposure to moisture, which may hydrolyze the ketone group. Stability can be monitored via periodic TLC or HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to compare melting behavior. Cross-validate with computational predictions (e.g., density functional theory for lattice energy) and reference high-purity standards (≥99%) from reliable suppliers .
Q. What strategies mitigate by-product formation during the synthesis of this compound?
- Methodological Answer :
- Protective Groups : Temporarily protect the hydroxyl group (e.g., using acetyl or TMS groups) to prevent unwanted side reactions.
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to enhance regioselectivity.
- By-Product Analysis : Characterize impurities (e.g., over-chlorinated derivatives) via GC-MS or LC-MS and adjust reaction stoichiometry accordingly .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model electron density maps to predict reactive sites (e.g., chloro group as an electrophilic center, hydroxyl as a hydrogen-bond donor).
- Molecular Dynamics Simulations : Study solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF vs. non-polar toluene).
- Validation : Compare computational results with experimental data (e.g., X-ray-derived bond lengths and angles) .
Q. What advanced techniques are recommended for studying the environmental degradation pathways of this compound?
- Methodological Answer :
- Photodegradation Studies : Use UV-Vis spectroscopy to monitor breakdown under simulated sunlight. Identify intermediates via high-resolution mass spectrometry (HRMS).
- Surface Reactivity Analysis : Investigate adsorption on indoor/outdoor surfaces (e.g., silica, polymers) using microspectroscopic imaging (e.g., AFM-IR) to assess environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
